(E)-3-((3-chloro-4-methoxyphenyl)amino)-3-((2-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile
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Description
The synthesis and study of complex organic molecules like "(E)-3-((3-chloro-4-methoxyphenyl)amino)-3-((2-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile" are critical for advancing various fields such as materials science, pharmaceuticals, and organic chemistry. These compounds, characterized by their intricate molecular structures and diverse functional groups, often exhibit unique physical and chemical properties that can be leveraged for specific applications.
Synthesis Analysis
The synthesis of complex acrylonitriles involves multi-step chemical reactions, starting from basic aromatic compounds or aldehydes, through to advanced intermediates, and finally to the target molecule. These processes might include reactions such as nucleophilic substitution, addition reactions to double bonds, and the introduction of sulfonyl and amino groups. For example, the synthesis of related acrylonitriles has been demonstrated through base-catalyzed reactions, showcasing the methods for constructing similar molecular frameworks (Shinkre, et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be elucidated using techniques like X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and properties. Crystallographic studies on related compounds have shown distinct crystalline forms and provided insight into the stereochemistry of such molecules (Shinkre, et al., 2008).
Scientific Research Applications
Synthesis of Pyrazoles and Pyrazolines : The compound is utilized in synthesizing various pyrazoles and pyrazolines. For instance, vinyl phenyl sulfone derivatives, including (E)-3-(phenylsulfonyl)acrylonitrile, react with diphenyldiazomethane, leading to the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines. These pyrazolines can undergo further transformations, such as dehydrosulfonation or oxidation, to form different pyrazole derivatives, showcasing the compound's utility in complex organic synthesis processes (Vasin et al., 2015).
Development of Bioactive Heterocycles : The compound has been used as a dipolarophile in the synthesis of bioactive heterocycles, specifically 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. It exhibits crucial properties like inter and intramolecular hydrogen bonds, indicating its potential for developing pharmacologically active molecules (Kavitha et al., 2006).
Formation of Ammonium Salts with Antioxidant Activity : The compound's derivatives, specifically involving the acrylonitrile group, have been used to synthesize ammonium salts showing significant antioxidant activity. These compounds display high inhibitory activity concerning the superoxide-generating ability of mitochondria, demonstrating the compound's potential in developing therapeutics or supplements with antioxidant properties (Kushnir et al., 2015).
Enantioselective Biocatalytic Hydrolysis : β-aminonitriles, synthesized from reactions involving acrylonitrile derivatives, have been subjected to enantioselective biocatalytic hydrolysis using specific strains like Rhodococcus rhodochrous ATCC BAA-870. This process emphasizes the compound's role in producing enantiomerically pure substances, crucial in pharmaceutical synthesis (Chhiba et al., 2012).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S2/c1-17-8-6-7-9-18(17)16-31-24(27-19-12-13-22(30-2)21(25)14-19)23(15-26)32(28,29)20-10-4-3-5-11-20/h3-14,27H,16H2,1-2H3/b24-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUYGHQETHFMND-WCWDXBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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